molecular formula H5O5P B8614745 Phosphoric acid monohydrate CAS No. 130929-68-9

Phosphoric acid monohydrate

Cat. No.: B8614745
CAS No.: 130929-68-9
M. Wt: 116.01 g/mol
InChI Key: TWHXWYVOWJCXSI-UHFFFAOYSA-N
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Description

Phosphoric acid monohydrate is a useful research compound. Its molecular formula is H5O5P and its molecular weight is 116.01 g/mol. The purity is usually 95%.
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Properties

CAS No.

130929-68-9

Molecular Formula

H5O5P

Molecular Weight

116.01 g/mol

IUPAC Name

phosphoric acid;hydrate

InChI

InChI=1S/H3O4P.H2O/c1-5(2,3)4;/h(H3,1,2,3,4);1H2

InChI Key

TWHXWYVOWJCXSI-UHFFFAOYSA-N

Canonical SMILES

O.OP(=O)(O)O

Origin of Product

United States

Solvent Extraction:this Technique Uses an Organic Solvent to Selectively Extract Fluorine Compounds from the Phosphoric Acid. a Mixture of Tributyl Phosphate Tbp and Silicon Oil Has Been Shown to Be Highly Effective, Achieving an Extraction Rate of 98.4% Under Optimized Conditions.nih.govthe Fluorine Can then Be Stripped from the Organic Phase Using a Sodium Hydroxide Solution.nih.govthis Method is Highly Selective, with Minimal Loss of Phosphoric Acid.nih.gov

Comparison of Fluorine Removal Methods:

MethodPrincipleKey Reagents/ConditionsRemoval Efficiency
Precipitation Formation of insoluble fluorosilicate salts. researchgate.netSodium or potassium salts (e.g., NaCl), Calcium carbonate. researchgate.netindexcopernicus.com95-97% researchgate.net
Volatilization Conversion of fluorine to volatile SiF₄ upon heating with silica (B1680970). scribd.comReactive silica, Concentration to >50% P₂O₅, Heating to 115-125°C. scribd.com60-80% of original fluorine can be volatilized during concentration. google.com
Solvent Extraction Selective transfer of fluorine to an organic phase. nih.govTributyl phosphate (B84403) (TBP) & Silicon oil, 90°C, pH -0.46. nih.gov98.4% nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Phosphoric Acid Monohydrate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydrated Phosphoric Acid Systems

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. In the context of phosphoric acid monohydrate, both solid-state and specialized liquid-state NMR techniques offer valuable information.

Pulsed Field Gradient (PFG)-NMR for Proton Conduction Mechanism Elucidation in Hydrated Phosphoric Acid

Pulsed Field Gradient (PFG)-NMR is a specialized NMR technique used to measure the self-diffusion coefficients of molecules and ions, providing critical insights into transport mechanisms. In hydrated phosphoric acid systems, PFG-NMR has been instrumental in elucidating the mechanism of proton conduction.

Research has shown that the mechanism of proton transport in phosphoric acid is highly dependent on the water content. nih.govresearchgate.net In neat or anhydrous phosphoric acid, proton conduction primarily occurs through a structural diffusion mechanism, often referred to as the Grotthuss mechanism. researchgate.netmpg.de This involves the hopping of protons between adjacent phosphoric acid molecules through the hydrogen bond network.

Table 1: Proton Conduction Mechanisms in Hydrated Phosphoric Acid

Water ContentDominant Proton Conduction MechanismKey Features
Anhydrous H₃PO₄Structural (Grotthuss)Proton hopping between H₃PO₄ molecules.
Hydrated H₃PO₄VehicularProtons transported by diffusing aqueous species (e.g., H₃O⁺).

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to molecular structure, bonding, and intermolecular interactions, such as hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure and Interactions

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Studies on aqueous solutions of phosphoric acid have provided insights into the vibrational modes of the phosphate (B84403) group and the influence of hydration. researchgate.netrsc.org

The FTIR spectra of phosphoric acid solutions show characteristic bands corresponding to P=O stretching, P-O(H) stretching, and O-P-O bending vibrations. The positions and intensities of these bands are sensitive to the concentration of phosphoric acid and the extent of hydrogen bonding with water molecules. researchgate.netrsc.org For instance, the presence of strong hydrogen bonds in hydrated phosphoric acid is expected to cause a broadening and shifting of the O-H and P=O stretching bands. While specific FTIR data for crystalline this compound is limited, analysis of aqueous solutions provides a basis for understanding the molecular interactions in the hydrated state.

Raman Spectroscopy for Quantitative Analysis and Intermolecular Hydrogen Bond Studies

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. It is particularly useful for studying symmetric vibrations and for quantitative analysis in aqueous solutions.

Raman studies of aqueous phosphoric acid have identified the key vibrational modes of the H₃PO₄ molecule and its dissociation products. rsc.orgias.ac.inresearchgate.net The spectra are characterized by strong, polarized bands corresponding to the symmetric stretching modes of the phosphate tetrahedron. researchgate.net The positions of these bands are influenced by hydrogen bonding and the concentration of the acid. rsc.org

Quantitative Raman spectroscopy has been used to study the dissociation of phosphoric acid in water by monitoring the intensities of the bands corresponding to H₃PO₄ and its conjugate base, H₂PO₄⁻. rsc.org This provides information on the equilibrium and the strength of the acid. The temperature dependence of the Raman spectra also offers insights into the nature of the hydrogen bonding network between phosphoric acid and water molecules. rsc.org

Table 2: Characteristic Vibrational Modes of Aqueous Phosphoric Acid

Vibrational ModeApproximate Wavenumber (cm⁻¹) (Raman)Approximate Wavenumber (cm⁻¹) (FTIR)Assignment
ν(P=O)~1001~1000-1200P=O stretching
νs(P-(OH)₃)~890-914~900-1000Symmetric P-O(H) stretching
δ(O-P-O)~380-516~500-600O-P-O bending
δ(P-O-H)-~1171P-O-H in-plane deformation

Note: Wavenumbers are approximate and can vary with concentration and physical state.

Electron Microscopy and Elemental Analysis for Morphological and Compositional Characterization

Electron microscopy techniques are essential for visualizing the morphology and determining the elemental composition of materials at high resolution.

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX (also known as EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. shimadzu.com It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. For this compound, an EDX analysis would be expected to show peaks corresponding to phosphorus and oxygen. This technique is valuable for confirming the elemental composition of the material and for detecting the presence of any impurities. shimadzu.com

X-ray Absorption Spectroscopy (XAS) for Elucidating Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic environment and electronic structure of specific elements within a material. mendeley.com In the context of this compound, XAS, particularly at the phosphorus K-edge, provides invaluable insights into the coordination and bonding of the phosphorus atom. The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of phosphorus-containing compounds reveals information about the oxidation state and coordination geometry of the phosphorus atom. Shifts in the absorption-edge position are correlated with the ligands surrounding the phosphorus atom. mdpi.com For hydrated phosphoric acid, the spectra provide details on the electronic structure as influenced by the surrounding water molecules. mdpi.com

EXAFS provides quantitative information about the local structure, including bond distances and coordination numbers of neighboring atoms. Studies on hydrated phosphoric acid in aqueous solutions using P K-edge EXAFS have successfully determined the P-O bond distance to be approximately 1.53 Å. researchgate.netresearchgate.net This technique has also been used to refine the distances to the nearest water molecules, showing that the hydrogen bonds in hydrated phosphoric acid are stronger and shorter than those in pure water. researchgate.netresearchgate.net This suggests that the phosphate group acts as a "structure-making" solute. researchgate.netresearchgate.net The high structural sensitivity of P K-edge XANES allows for the differentiation between various coordination shells of phosphorus up to a distance of 5–6 Å from the absorbing atom. nih.gov

ParameterTechniqueFindingSource
P-O Bond DistanceP K-edge EXAFS~1.53 Å researchgate.netresearchgate.net
P···Oaq DistanceLAXS & EXAFS~3.6 Å researchgate.netresearchgate.net
Structural InfluenceP K-edge EXAFSActs as a "structure maker" in aqueous solutions researchgate.netresearchgate.net
Electronic StructureP K-edge XANESAbsorption-edge shifts correlate with ligand environment mdpi.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Dehydration and Phase Transitions

Thermal analysis techniques are essential for studying the dehydration and phase transitions of this compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. egyankosh.ac.innetzsch.com

For this compound (H₃PO₄·H₂O), which corresponds to an 85% H₃PO₄ aqueous solution, TGA would reveal a mass loss corresponding to the water of hydration upon heating. wikipedia.org This dehydration is the initial step in a series of transformations. As the concentration of phosphoric acid increases due to water loss, self-condensation occurs, forming pyrophosphoric acid (H₄P₂O₇) and subsequently higher polyphosphoric acids. wikipedia.org Studies on the dehydration of orthophosphoric acid show that at 176°C, a steady-state mixture containing orthophosphate (49%), pyrophosphate (40%), and triphosphate (10%) is formed. future4200.com

DSC analysis complements TGA by measuring the energy changes associated with these events. The melting of this compound, which has a freezing point of 21°C, would be observed as an endothermic peak in a DSC thermogram. wikipedia.org The subsequent dehydration process would also be registered as an endothermic event. nih.gov Further heating would reveal exothermic or endothermic events corresponding to the condensation reactions and any subsequent phase transitions of the resulting polyphosphoric acids.

TransitionTechniqueObservationApproximate TemperatureSource
MeltingDSCEndothermic Peak21°C wikipedia.org
DehydrationTGAMass Loss>100°C future4200.com
CondensationAnalysis of Heated ProductsFormation of Pyrophosphate176°C future4200.com

Chromatographic Methods for Polyphosphate Component Separation and Identification

Chromatographic techniques are indispensable for separating and identifying the various phosphate species that can coexist with or be formed from this compound, particularly after thermal treatment. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose.

Anion-exchange chromatography is a powerful technique for separating ortho-, pyro-, and higher polyphosphates based on their increasing negative charge. future4200.com By using a salt gradient (e.g., potassium chloride), the different phosphate species can be selectively eluted from the column and quantified. future4200.com Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which can be used in combination with anion-exchange mechanisms in mixed-mode columns to separate hydrophilic inorganic acids like phosphorous and phosphoric acid. researchgate.net

The choice of eluent is critical; phosphate buffers are commonly used, but their non-volatility can be problematic for detection methods like mass spectrometry (LC-MS). nih.gov In such cases, volatile buffers are preferred. Detection can be achieved using various methods, including conductivity, UV absorbance after post-column derivatization, or more specific detectors like direct current plasma-atomic emission spectrometry for phosphorus-specific detection. researchgate.netnih.gov These methods allow for the quantitative analysis of the composition of phosphoric acid solutions and the identification of impurities or degradation products like polyphosphates.

TechniqueStationary Phase TypeSeparation PrincipleAnalytes SeparatedSource
Anion-Exchange ChromatographyAnion-Exchange ResinCharge-basedOrtho-, Pyro-, Tri-, and Tetraphosphates future4200.com
HPLCMixed-Mode (HILIC/Anion-Exchange)Polarity and ChargePhosphorous and Phosphoric Acids researchgate.net
Anion-Exchange TLCCellulose with PolyethyleneimineCharge-basedPolyphosphates plastikcity.co.uk

Potentiometric and Titrimetric Methodologies for Purity and Stoichiometric Assessment

Potentiometric and titrimetric methods are standard procedures for determining the purity and assessing the stoichiometry of phosphoric acid. Since phosphoric acid is a triprotic acid, its titration with a strong base, such as sodium hydroxide (B78521) (NaOH), results in a titration curve with multiple inflection points corresponding to the successive deprotonation steps. wikipedia.org

H₃PO₄ + NaOH → NaH₂PO₄ + H₂O NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O

In practice, only the first two equivalence points are clearly observable in a potentiometric titration curve. wikipedia.org The first inflection point occurs around pH 4.7, and the second is observed around pH 9.6. nih.gov The third proton is too weakly acidic (pKa₃ ≈ 12.37) to produce a distinct inflection point in aqueous solution. wikipedia.org

The purity of a phosphoric acid sample can be accurately determined by titrating to the second equivalence point. wikipedia.org The volume of standardized NaOH consumed is used to calculate the molarity and, consequently, the mass percentage of H₃PO₄ in the original sample. Using derivative plots (first and second derivatives of the pH vs. volume curve) can aid in the precise determination of the endpoint volumes. future4200.com Titration to the first endpoint, often using an indicator like methyl orange, or to the second endpoint with an indicator like thymolphthalein (B86794), are common titrimetric approaches. nih.gov

ParameterMethodPrincipleKey ObservationSource
Purity/ConcentrationPotentiometric TitrationAcid-base neutralization with NaOHTwo distinct inflection points on the titration curve wikipedia.orgfuture4200.com
First Equivalence PointTitrimetryTitration to pH ~4.7Color change of methyl orange indicator nih.gov
Second Equivalence PointTitrimetryTitration to pH ~9.6Color change of thymolphthalein indicator nih.gov
AssayTitrimetryTitration with 1N NaOHVolume of titrant required for neutralization fao.org

Reaction Mechanisms and Chemical Behavior of Phosphoric Acid Monohydrate in Aqueous and Crystalline Environments

Proton Transport Mechanisms in Hydrated Phosphoric Acid Systems

The high intrinsic proton conductivity of phosphoric acid and its aqueous solutions is a subject of significant scientific interest, with implications for technologies such as fuel cells. aps.orgnih.gov This conductivity is primarily governed by proton transport mechanisms that are highly dependent on the structure and dynamics of the hydrogen bond network.

In hydrated phosphoric acid systems, proton transport predominantly occurs via a Grotthuss-like mechanism, also known as proton jumping. wikipedia.org This mechanism involves the transfer of a proton through the hydrogen bond network connecting adjacent phosphoric acid and water molecules. wikipedia.orgresearchgate.net The process is initiated by the formation of a "Grotthuss chain," where a series of correlated proton transfers occur along a pathway of hydrogen-bonded molecules. researchgate.net This results in the effective translocation of a proton over a significant distance without the need for the diffusion of the entire molecule. rsc.org

The efficiency of the Grotthuss mechanism is intrinsically linked to the dynamics of hydrogen bond reorganization. nih.govresearchgate.net Strong, polarizable hydrogen bonds in phosphoric acid facilitate coupled proton motion. nih.gov Ab initio molecular dynamics simulations have revealed that anomalously fast proton transport is driven by specific hydrogen bond rearrangements in the surrounding environment. nih.govresearchgate.net These rearrangements allow for the cleavage and formation of covalent bonds as the proton hops from one molecule to the next. wikipedia.org Ultrafast structural fluctuations within the hydration shells of phosphate (B84403) ions, occurring on a sub-300 fs timescale, induce significant spectral diffusion of vibrational excitations, highlighting the rapid dynamics of the local environment. nih.govaip.orgaip.org

Recent studies have shown that in neat liquid phosphoric acid, the interplay between extended, polarized hydrogen-bonded chains and a frustrated hydrogen-bond network contributes to its high proton conductivity. nih.gov This frustration, an imbalance in the number of proton donors and acceptors, is closely related to the appearance of structural diffusion. researchgate.netsemanticscholar.orgnih.gov

The table below summarizes the effect of water content on proton conduction in phosphoric acid systems.

PropertyNeat/Concentrated H₃PO₄Dilute H₃PO₄
Primary Conduction Mechanism Structural Diffusion (Grotthuss)Vehicular Transport
Hydrogen Bond Network Highly structured, frustratedDisrupted by water molecules
Proton Carriers H₃PO₄ moleculesH₃O⁺ and other aqueous species
Conductivity Contribution from Structural Diffusion ~97%Decreases significantly
Overall Conductivity HighIncreases to a maximum at ~H₃PO₄·5H₂O, then decreases

Decomposition and Transformation Pathways of Hydrated Phosphate Compounds (e.g., Monocalcium Phosphate Monohydrate)

Hydrated phosphate compounds undergo a series of transformations upon heating, which typically involve dehydration followed by condensation or phase transitions. The specific pathways and products are dependent on the compound and the thermal conditions.

Monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O), a common leavening agent and fertilizer component, provides a clear example of such transformations. atamanchemicals.comatamanchemicals.comwikipedia.org When heated, it begins to lose its water of crystallization at around 100°C. atamanchemicals.com Further heating leads to the formation of anhydrous monocalcium phosphate and subsequently to the condensation of the dihydrogen phosphate anions to form various calcium polyphosphates.

In a broader context, the thermal decomposition of hydrated metal phosphates often proceeds in distinct stages. lnu.edu.ua For instance, the thermolysis of hydrated solid solutions of Zn-Co(II) diphosphates occurs in multiple steps, leading to the formation of anhydrous diphosphates. lnu.edu.ua Similarly, hydrated lanthanide orthophosphates undergo dehydration at temperatures typically below 300°C, followed by a phase transformation to a monoclinic modification at temperatures above 700°C. researchgate.net

The study of amorphous calcium phosphate (ACP) reveals that its crystallization upon heating begins around 600°C with the formation of hydroxyapatite (B223615) (HAp). nih.gov At higher temperatures, HAp can transform into other phases like α- and β-tricalcium phosphate (TCP). nih.gov These transformations are crucial in understanding biomineralization processes and in the development of bone-substituting biomaterials. researchgate.net

The following table outlines the general thermal decomposition pathway for a hydrated phosphate salt.

Temperature RangeProcessProducts
Low Temperature (e.g., ~100-300°C) DehydrationAnhydrous phosphate salt, water vapor
Intermediate Temperature Condensation/ReorganizationDiphosphates, polyphosphates
High Temperature (e.g., >700°C) Phase TransformationDifferent crystalline polymorphs (e.g., monoclinic from hexagonal)

Phosphoric Acid-Catalyzed Organic Reactions Involving Phosphate Intermediates or Direct Catalysis

Phosphoric acid and its derivatives, particularly chiral phosphoric acids, have emerged as highly effective Brønsted acid catalysts in a wide array of organic transformations. libretexts.orgsigmaaldrich.com These catalysts can operate through direct protonation of a substrate or via the formation of phosphate intermediates.

Chiral phosphoric acids, often derived from BINOL, act as bifunctional catalysts, possessing both a Brønsted acidic site (the P-OH group) and a Lewis basic site (the phosphoryl oxygen). libretexts.org This dual functionality allows them to activate both the electrophile and the nucleophile in a reaction, leading to high levels of stereocontrol. libretexts.org Notable examples of reactions catalyzed by chiral phosphoric acids include:

Reductive Aminations: The metal-free reduction of imines using a Hantzsch ester to produce enantioenriched amines. sigmaaldrich.com

Mannich-type Reactions: The addition of nucleophiles to aldimines. libretexts.org

Diels-Alder Reactions: Including aza-Diels-Alder reactions. libretexts.org

Friedel-Crafts Alkylations: The enantioselective alkylation of indoles and pyrroles. sigmaaldrich.com

In some reactions, the phosphoric acid catalyst reacts with a substrate to form a reactive phosphate intermediate. For example, in certain desymmetrization reactions of meso-aziridines, the phosphoric acid is believed to react with a silylating agent to form a silylated phosphoric acid, which then acts as the active catalyst. libretexts.org

Polyphosphoric acid (PPA), a polymeric form of phosphoric acid, is a powerful dehydrating agent and catalyst used in various organic syntheses, such as intramolecular cyclizations to form ketones and the synthesis of heterocyclic compounds. ccsenet.org The catalytic activity of phosphoric acid extends to hydrolysis reactions, such as the conversion of phosphonate (B1237965) esters to phosphonic acids. organic-chemistry.org

Interfacial Chemical Reactions with Inorganic Substrates

Phosphoric acid readily reacts with a variety of inorganic substrates, particularly metal oxides and hydroxides. These reactions are fundamental to processes such as soil stabilization, the formation of phosphate-bonded ceramics, and corrosion inhibition.

The stabilization of fine-grained clay soils with phosphoric acid is a well-documented technique for improving their engineering properties, such as strength and water resistance. trb.orgtrb.org The primary mechanism involves the chemical reaction between phosphoric acid and the clay minerals present in the soil, which are typically rich in aluminum and iron oxides. core.ac.ukmdpi.com

This reaction leads to the formation of an amorphous aluminum phosphate gel. trb.orgcore.ac.uk This gel acts as a cementing agent, binding the soil particles together and waterproofing them. core.ac.uk The proposed mechanism involves the following steps:

Phosphoric acid reacts with alumina (B75360) and aluminosilicates in the soil. dtic.mil

This reaction forms acid-soluble phosphates. dtic.mil

As the acid is consumed and the pH rises, these phosphates precipitate as a gel. dtic.mil

The formation of this amorphous gel is supported by X-ray diffraction studies, which typically show no new crystalline phases in the stabilized soil. core.ac.uk The effectiveness of the stabilization depends on factors such as acid concentration, soil composition (especially the content of aluminum and iron oxides), and curing conditions. trb.orgmdpi.com The addition of phosphoric acid to clay soil can result in a significant, often linear, increase in immersed strength up to a certain acid concentration. trb.org

Dissolution Kinetics of Phosphate Minerals by Phosphoric Acid Solutions

The dissolution of phosphate rock in acidic solutions is a complex heterogeneous, non-catalytic, solid-liquid surface reaction. scielo.br The kinetic study of this process is crucial for optimizing industrial phosphoric acid production. The rate of dissolution is significantly influenced by several parameters, including acid concentration, temperature, particle size of the phosphate rock, and agitation speed. alhikmah.edu.ngmdpi.com

For instance, one study on the leaching of rare earth elements from phosphate ore using phosphoric acid identified two distinct stages: an initial fast reaction stage followed by a slower stage. mdpi.com The initial stage was rapid, completing within minutes, and was determined to be controlled by a diffusional process through an interface of ions released from the solid surface. scielo.brmdpi.com The subsequent slower stage was controlled by diffusion through the solid product layer that forms on the surface of the unreacted core. mdpi.com The activation energy for such dissolution processes is typically low, confirming that the reaction is often controlled by diffusion. scielo.br

Key Findings from Dissolution Studies:

ParameterEffect on Dissolution RateDescription
Acid Concentration Increases with concentrationA higher concentration of H₃PO₄ leads to a faster reaction rate. For example, increasing HCl concentration from 0.05 to 0.25 M increased P₂O₅ conversion from 23.7% to 61.7%. alhikmah.edu.ng
Temperature Increases with temperatureHigher temperatures enhance the reaction kinetics. An increase from 50°C to 80°C resulted in P₂O₅ conversion rising from 29% to 84.3%. alhikmah.edu.ng
Particle Size Increases as particle size decreasesSmaller particles have a larger surface area, leading to a faster dissolution. A reduction in particle size from -90+83µm to -75+63µm increased P₂O₅ dissolution from 53.3% to over 80%. alhikmah.edu.ng
Agitation Speed Increases up to a certain pointIncreased stirring enhances mass transfer, but beyond a certain speed (e.g., 1500 rpm), its effect becomes negligible as the reaction control shifts from diffusion to another step. scielo.br

A semi-empirical equation describing the kinetics for the leaching of rare earth elements from phosphate ore in a phosphoric acid solution during the fast reaction stage has been proposed as: 1 − 3(1 − α)2/3 + 2(1 − α) = 1.885CH3PO4^0.89exp(−11220/8.31T)t. mdpi.com

Mechanisms of Hydrated Phosphate Compound Formation and Controlled Precipitation

The formation of hydrated phosphate compounds from aqueous solutions is a critical process in various natural and industrial systems. The primary mechanisms involved are surface adsorption and precipitation, which can transition from one to the other based on factors like pH, phosphate loading, and reaction time. mdpi.com

Initially, phosphate ions may form inner-sphere complexes on the surfaces of minerals like aluminum or iron hydroxides through ligand exchange. mdpi.com As the concentration of phosphate on the surface increases, this can transition to the formation of surface precipitates. mdpi.comrsc.org This precipitation is favored at higher phosphate loadings, lower pH, and longer reaction times. mdpi.com

Another significant mechanism is dissolution-precipitation, where a primary mineral dissolves and a secondary, more stable hydrated phosphate mineral precipitates. mdpi.com This is a common pathway for the formation of hydrous rare-earth phosphates on apatite surfaces at ambient temperatures. mdpi.com The specific crystalline structure of the precipitate is influenced by the ionic radius of the constituent cations. mdpi.com

The controlled precipitation of these compounds is essential for processes like nutrient recovery from wastewater. nih.gov Methods to achieve this include:

pH Adjustment: The pH of the solution is a dominant factor. For instance, with amorphous aluminum hydroxide (B78521), the phosphate sorption capacity increases as the pH decreases from 7 to 3. mdpi.com

Use of Precipitating Agents: The addition of cations like calcium or magnesium can induce the precipitation of insoluble phosphate compounds such as calcium phosphate. nih.gov

Sorbent Use: Materials like chitosan (B1678972) hydrogels can be used to sorb phosphate ions, which can then be desorbed and precipitated in a controlled manner using agents like calcium chloride. nih.gov

Summary of Phosphate Formation Mechanisms:

MechanismDescriptionControlling FactorsExample
Surface Adsorption Formation of inner-sphere complexes on mineral surfaces. mdpi.comLow phosphate loading, pHPhosphate on ferrihydrite or amorphous aluminum hydroxide surfaces. mdpi.com
Surface Precipitation Formation of a distinct solid phosphate phase on a mineral surface. mdpi.comHigh phosphate loading, low pH, long reaction time. mdpi.comFormation of amorphous AlPO₄ on amorphous aluminum hydroxide. mdpi.com
Dissolution-Precipitation Dissolution of a primary mineral followed by the precipitation of a secondary, more stable phosphate mineral. mdpi.comSolubility difference between minerals, temperature. mdpi.comFormation of hydrated rare-earth phosphates on apatite surfaces. mdpi.com

Fluorine Chemistry and Purification Processes in Wet-Process Phosphoric Acid Production

Wet-process phosphoric acid (WPA), produced by the acidulation of phosphate rock with sulfuric acid, invariably contains fluorine as a major impurity. google.com The phosphate rock feedstock typically contains 3 to 4% fluoride (B91410) salts. researchgate.net During acidulation, this fluorine is released and forms various compounds in the acid, primarily hydrogen fluoride (HF) and fluorosilicic acid (H₂SiF₆), the latter from the reaction of HF with silica (B1680970) present in the rock.

The presence of fluorine is problematic, as it is corrosive and must be removed to produce high-purity phosphoric acid for food and industrial applications. Several methods have been developed for the defluorination of WPA. nih.gov

Applications of Phosphoric Acid Monohydrate and Its Derivatives in Advanced Materials and Chemical Synthesis

Formulation of Phosphatic Fertilizers and Feed Additives (Monocalcium Phosphate (B84403) Monohydrate)

Monocalcium phosphate monohydrate, Ca(H₂PO₄)₂·H₂O, a derivative of phosphoric acid, is a key compound in the agricultural sector, serving as both a fertilizer and an animal feed additive. Its production commonly involves the reaction of a calcium source, such as calcium carbonate or calcium hydroxide (B78521), with phosphoric acid.

As a fertilizer, it provides an excellent source of highly soluble phosphorus, a critical nutrient for plant growth and root development. In the animal feed industry, monocalcium phosphate monohydrate is valued as a source of both calcium and phosphorus, essential minerals for the healthy bone development and metabolic functions of livestock and poultry. The high bioavailability of its phosphorus content makes it a particularly effective nutritional supplement. The production process can be designed to yield a high-purity product suitable for feed applications.

Below is a table detailing the typical specifications for feed-grade monocalcium phosphate monohydrate.

PropertySpecification
Total Phosphorus (P) min. 22.3 %
Relative Phosphorus Solubility in 2% Citric Acid min. 95 %
Water-Soluble Phosphorus min. 75 %
Calcium (Ca) min. 15 %
Humidity (at 105°C, 4 hours) max. 4.0 %
pH (1% solution) 3.5 - 4.5
Data sourced from analysis of composite samples.

Integration in Proton Exchange Membranes for High-Temperature Fuel Cell Technologies

Phosphoric acid is a central component in the development of high-temperature proton exchange membrane fuel cells (HT-PEMFCs), which operate at temperatures between 100°C and 200°C. In these systems, a phosphoric acid-doped polymer membrane, often polybenzimidazole (PBI), serves as the proton exchange membrane (PEM), which is a key component of the fuel cell.

The phosphoric acid itself acts as the proton carrier, facilitating the movement of protons from the anode to the cathode. This approach offers several advantages over traditional, lower-temperature PEMFCs, including enhanced tolerance of the catalyst to carbon monoxide poisoning and simplified water and heat management. A high level of phosphoric acid doping generally improves the proton conductivity of the membrane. However, a significant challenge is the leaching or loss of phosphoric acid from the membrane over time, which can decrease proton conductivity and degrade cell performance. Research focuses on strategies to mitigate this acid loss, such as creating crosslinked structures, incorporating hygroscopic nanoparticles, and constructing microporous membrane structures to improve phosphoric acid retention.

FeatureDescriptionReference
Operating Temperature 100°C - 200°C
Electrolyte Phosphoric Acid (PA)
Proton Carrier Phosphoric Acid
Common Membrane Polymer Polybenzimidazole (PBI)
Key Advantage High tolerance to CO poisoning
Primary Challenge Phosphoric acid leaching/loss

Catalytic Roles in Oligopeptide Formation within Crystalline Amino Acid-Phosphate Salts

Recent research has demonstrated the catalytic capability of phosphoric acid in the prebiotic synthesis of oligopeptides, the building blocks of proteins. Studies suggest that drying solutions containing amino acids and phosphates at elevated temperatures (around 80°C) in an acidic environment can lead to the formation of crystalline amino acid-phosphoric acid salts.

Subsequent heating of these crystalline salts to 100°C for several days results in the formation of oligopeptides. The chains of phosphoric acid molecules are believed to act as proton-transfer catalysts. The crystalline structure of the salt plays a crucial role by positioning the amino acid molecules favorably for peptide bond formation. This crystalline arrangement may also help overcome the formation of cyclic oligomers, a common issue that can prevent further chain growth in prebiotic polymerization processes. In experiments with glycine-phosphoric acid crystalline salts, oligoglycines with up to 24 monomeric units have been formed.

Amino AcidMaximum Oligomer Length Observed
Glycine 24 units
Arginine 3 units
Histidine 3 units
Data from experiments involving the heating of crystalline amino acid-phosphoric acid salts.

Uranium Recovery from Phosphoric Acid in Industrial Processes

Phosphate rock, the primary source for producing phosphoric acid, contains small quantities of uranium, typically ranging from 50 to 200 parts per million (ppm). During the "wet process" production of phosphoric acid, most of this uranium is transferred into the acid solution, making it a significant secondary source for uranium recovery.

Solvent extraction is the most commercially applied technology for recovering uranium from wet-process phosphoric acid. A widely used and effective method is the DEPA-TOPO process, which utilizes a solvent mixture of di(2-ethylhexyl) phosphoric acid (DEHPA or D2EHPA) and trioctylphosphine (B1581425) oxide (TOPO). The process generally involves pre-conditioning the acid, followed by multiple extraction and stripping cycles to separate and concentrate the uranium. While a number of commercial plants were built and operated, particularly in the United States, the economic viability of this process is highly dependent on the uranium market price.

Process NameExtractant(s)Notes
DEPA-TOPO Di(2-ethylhexyl) phosphoric acid (DEHPA/D2EHPA) and Trioctylphosphine oxide (TOPO)Considered the best available technology.
OPAP Octyl phenyl acid phosphateAn alternative solvent extraction process.
OPPA Octyl pyro phosphoric acidDeveloped by Dow.

Environmental Science and Sustainability Research Pertaining to Phosphoric Acid and Its Hydrates

Life Cycle Assessment and Carbon Footprint Analysis of Phosphoric Acid Production

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. ntnu.noe3s-conferences.org For phosphoric acid, the dominant production route is the wet process, which involves reacting phosphate (B84403) rock with sulfuric acid. acs.orgresearchgate.net This process is a significant contributor to the environmental footprint of phosphate fertilizers. e3s-conferences.org

The carbon footprint of phosphoric acid production varies depending on the specific process technology and geographical location. For instance, a case study in Belgium using the di-hemihydrate process reported a carbon footprint of 626 kg CO2-eq per ton of P2O5 for fertilizer grade acid and 950 kg CO2-eq for purified grade. e3s-conferences.orgresearchgate.netresearchgate.net In contrast, an analysis of a plant in Indonesia using the hemi-dihydrate process calculated a significantly higher carbon footprint of 1378.25 kg CO2 per ton of P2O5. e3s-conferences.orgresearchgate.nete3s-conferences.org The European Commission Joint Research Centre has assumed an even higher emission factor of 3124.7 kg CO2 per ton of H3PO4. e3s-conferences.orgresearchgate.net

Below is a comparative data table of carbon footprint analyses from different studies.

Production Process/Location Carbon Footprint (kg CO2-eq / ton P2O5) Key Contributors
Di-hydrate Process (Belgium) e3s-conferences.orgresearchgate.netresearchgate.net626 (Fertilizer Grade)Sulfuric Acid, Steam, Electricity
Di-hydrate Process (Belgium) e3s-conferences.orgresearchgate.netresearchgate.net950 (Purified Grade)Sulfuric Acid, Steam, Electricity
Hemi-dihydrate Process (Indonesia) e3s-conferences.orgresearchgate.nete3s-conferences.org1378.25Sulfuric Acid (43.81%), Material Transport (36.78%)
U.S. EPA Estimate (2006) epa.gov~1.17 tons CO2 (process emissions only)Inorganic carbon content of phosphate rock

Research into Sustainable Production Processes and Environmental Impact Mitigation

Recognizing the environmental impacts of conventional phosphoric acid production, research has focused on developing more sustainable processes and mitigation strategies. europa.euenzymecode.comnih.gov A key area of focus is the reduction of waste, energy, and water consumption. europa.euenzymecode.com

Sustainable approaches include:

Process Intensification and Efficiency : The EU-funded Ecophos project aimed to develop resource and energy-efficient industrial processes for a wide range of phosphorus-containing substances, utilizing mathematical models and computer-based engineering tools to optimize production. europa.eu Modifications to the wet process, such as the hemihydrate-dihydrate (HDH) process, can achieve higher phosphorus recovery rates (around 98-99%) and require less sulfuric acid. e3s-conferences.org

Alternative Reagents : Research is exploring alternatives to sulfuric acid to reduce dependence on fossil fuels, as sulfuric acid is often a by-product of oil and gas production. nih.gov New processes like the PARFORCE and the Improved Hard Process (IHP) are being investigated as non-sulfuric acid-based alternatives that can operate with renewable energy and even use seawater instead of fresh water. nih.gov

Emission Control : The production process releases harmful gases, including fluoride (B91410) compounds. ntnu.noepa.gov Scrubbing systems, such as venturi, wet cyclonic, and semi-cross-flow scrubbers, are employed to control these emissions. epa.gov

Circular Phosphorus Sources : To reduce reliance on finite phosphate rock reserves, there is growing interest in recovering phosphorus from alternative sources. enzymecode.comfarmonaut.com These include precipitating struvite from wastewater and extracting phosphorus from biosolids, creating a more circular phosphorus economy. farmonaut.com

Phosphogypsum Valorization and Integration into Circular Economy Frameworks

The wet process production of phosphoric acid generates a significant by-product called phosphogypsum (PG). researchgate.netnih.gov For every ton of phosphoric acid (P2O5) produced, about four to five tons of phosphogypsum are generated. prayon.com This material, primarily calcium sulfate (B86663) dihydrate, poses an environmental challenge due to its large volumes and the presence of impurities from the phosphate rock, such as heavy metals and naturally occurring radioactive materials. researchgate.netnih.gov Globally, it is estimated that over 7 billion tons of PG are currently stockpiled, with only about 15% being valorized or reused. mdpi.com

Integrating phosphogypsum into a circular economy is a critical aspect of sustainable phosphoric acid production. mdpi.comum.edu.mtresearchgate.net The International Fertilizer Association (IFA) has advocated for reclassifying PG from a waste product to an inventory, highlighting its potential as a valuable secondary raw material. fertilizer.org

Key valorization pathways for phosphogypsum include:

Construction and Building Materials : This is one of the most promising applications. um.edu.mtresearchgate.net PG can be used as a substitute for natural gypsum in the production of cement, plasterboard, concrete, and other building materials. mdpi.commdpi.com However, impurities can affect the setting time and strength of the final products, often necessitating pre-treatment. um.edu.mtnih.gov

Agriculture : Phosphogypsum can be used as a soil amendment to improve soil structure and provide calcium and sulfur to crops. mdpi.commdpi.com

Rare Earth Element (REE) Extraction : Phosphate rocks and, consequently, phosphogypsum can contain valuable rare earth elements. researchgate.netnih.gov Research is ongoing to develop economically viable methods for extracting these strategic resources from PG. mdpi.commdpi.com

Chemical Production : PG can be thermally or chemically transformed to produce other valuable chemicals. nih.gov

The table below summarizes the primary applications and associated challenges of phosphogypsum valorization.

Application Area Specific Uses Challenges and Limitations
Construction mdpi.commdpi.comum.edu.mtCement retarder, plasterboard, self-leveling mortars, road basePresence of impurities (phosphates, fluorides), radioactivity, economic competitiveness with natural gypsum. um.edu.mtresearchgate.net
Agriculture mdpi.commdpi.comSoil conditioner, source of calcium and sulfurPotential for soil and water contamination from heavy metals and radionuclides. researchgate.net
Resource Extraction mdpi.comnih.govSource of Rare Earth Elements (REEs)Technical and economic feasibility of extraction processes.
Chemical Industry nih.govProduction of ammonium (B1175870) sulfate, sulfuric acidHigh energy requirements, potential for secondary pollution.

Strategies for Mitigating Phosphoric Acid Leaching in Advanced Energy Systems

In the context of advanced energy systems, phosphoric acid plays a crucial role as the proton conductor in high-temperature proton exchange membrane fuel cells (HT-PEMFCs). dntb.gov.uanih.govresearchgate.net These fuel cells operate at temperatures between 100-200 °C, offering advantages like high tolerance to fuel impurities and simplified water management. researchgate.netmdpi.com The membrane, typically made of a polymer like polybenzimidazole (PBI), is doped with phosphoric acid to facilitate proton transport. dntb.gov.uaresearchgate.net

A significant challenge affecting the durability and performance of HT-PEMFCs is the leaching of phosphoric acid from the membrane over time. dntb.gov.uanih.govresearchgate.net This loss of electrolyte reduces proton conductivity, increases resistance, and can corrode fuel cell components. researchgate.net

Researchers have developed several strategies to mitigate PA leaching, which can be broadly categorized as follows:

Designing Crosslinked Structures : Creating cross-linked networks within the polymer membrane, either ionically or covalently, enhances its dimensional stability and mechanical properties. mdpi.com This physically hinders the penetration and movement of PA molecules, thereby improving retention. mdpi.commanchester.ac.uk

Incorporation of Hygroscopic Nanoparticles : Adding hygroscopic (water-attracting) inorganic materials like silica (B1680970) (SiO2), zirconia (ZrO2), or titanium dioxide (TiO2) into the membrane can help retain the acid. mdpi.commanchester.ac.ukbohrium.com These nanoparticles create a tortuous path for the acid to exit and can also interact with PA molecules.

Improving Polymer Alkalinity : Since PA-doped membranes are essentially acid-base composite systems, increasing the alkalinity of the polymer backbone enhances the interaction between the polymer and the PA molecules. mdpi.com Introducing stronger or more numerous alkaline groups can "lock" the acid in place more effectively. mdpi.combohrium.com

Covalently Linking Acidic Groups : Another approach is to covalently bond acidic groups, similar to phosphoric acid, directly onto the polymer backbone. dntb.gov.uamdpi.com This creates a more permanent acidic environment for proton conduction without the risk of free acid leaching out.

Other Structural Modifications : The preparation of multilayer membranes, constructing microporous structures, and inducing micro-phase separation within the polymer are additional strategies being explored to trap and retain phosphoric acid within the fuel cell membrane. dntb.gov.uamdpi.comresearchgate.net

Future Research Trajectories and Emerging Innovations for Phosphoric Acid Monohydrate Systems

Development of Novel, Environmentally Benign Phosphoric Acid Production Methods (e.g., Non-Sulfuric Acid Routes)

The conventional wet process for producing phosphoric acid, which involves reacting phosphate (B84403) rock with sulfuric acid, faces significant environmental challenges. neonickel.com A primary concern is the generation of large quantities of phosphogypsum, a byproduct that can contain naturally occurring radioactive materials and poses disposal challenges. enzymecode.comfertechinform.org In response, research is actively pursuing alternative, more sustainable production methods that move away from sulfuric acid.

One promising area is the use of other inorganic acids. For instance, processes using hydrochloric acid (HCl) have been developed. tandfonline.comresearchgate.net In this method, phosphate ore is treated with HCl to form phosphoric acid and calcium chloride; the phosphoric acid is then separated using solvent extraction technology, which can yield a highly concentrated, food-grade product. tandfonline.comresearchgate.net

Emerging non-sulfuric acid-based alternatives are being explored to overcome the drawbacks of the conventional wet process. nih.gov Processes like the PARFORCE process and the Improved Hard Process (IHP) are being investigated for their potential to be independent of fossil fuels, use renewable energy, and even utilize seawater instead of fresh water. nih.govkemworks.com These newer methods aim for climate neutrality, zero waste production, and a low CO₂ footprint. nih.gov Such innovations, including membrane filtration technology, promise not only greater efficiency but also a significantly smaller environmental impact, potentially reducing energy consumption by up to 30%.

Production MethodKey ReactantPrimary ByproductsPurity of AcidEnvironmental Considerations
Conventional Wet Process Sulfuric AcidPhosphogypsum (CaSO₄)Low (requires purification)Large volume of byproduct, potential radioactivity, land and water use. enzymecode.comfertechinform.org
HCl-based Process Hydrochloric AcidCalcium Chloride (CaCl₂)High (food-grade possible)Avoids phosphogypsum, byproduct has potential uses. tandfonline.comresearchgate.net
Thermal/Electric Furnace N/A (uses elemental phosphorus)N/AVery HighEnergy-intensive, but produces pure acid for specialized applications. neonickel.comvalcogroup-valves.com
Emerging Processes (e.g., IHP) Varies (non-sulfuric)Varies (aims for zero waste)HighAims for sustainability, use of renewable energy, reduced emissions. nih.govkemworks.com

Sustainable Resource Utilization and Waste-to-Product Conversion Paradigms

The reliance on finite phosphate rock reserves, a non-renewable resource, presents a long-term sustainability challenge for the phosphorus industry. enzymecode.comcefic.org This has spurred significant research into creating a circular economy for phosphorus by recovering it from various waste streams. This "waste-to-product" paradigm is critical for resource conservation and waste minimization. cefic.orgeuropa.eu

A key focus is the recovery of phosphorus from sewage sludge and industrial wastewater. cefic.orgprwireindia.com Advanced chemical processes can now extract valuable phosphates from sewage sludge ash, a byproduct of wastewater treatment that is traditionally discarded. cefic.org Technologies are being developed to refine this ash into high-quality circular products suitable for fertilizers and other industrial applications. cefic.org One such initiative reported a 90% phosphorus recovery rate from industrial wastewater, which also reduced effluent disposal costs by up to 40%. prwireindia.com

These recovery technologies encompass a range of methods, including:

Chemical Precipitation: Using compounds like magnesium and calcium to precipitate phosphorus as struvite or calcium phosphates. usda.gov

Thermal Treatments: Processes such as combustion and pyrolysis to concentrate phosphorus from organic-rich wastes. usda.gov

Biological Processes: Utilizing phosphate-accumulating microorganisms (PAOs) to capture phosphorus from wastewater. usda.gov

These approaches not only reduce the dependency on virgin phosphate mining but also consume less energy and minimize waste, paving the way for a zero-waste future where essential nutrients are continuously reused. cefic.org

Advanced Materials Design for Enhanced Performance and Longevity in Energy Applications

Phosphoric acid's unique properties, such as high thermal stability, low volatility, and good proton conductivity, make it a crucial component in various energy technologies. enzymecode.com Research in this area focuses on designing advanced materials that leverage these properties for improved performance and durability in energy storage and conversion systems.

A primary application is in high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs). enzymecode.com These fuel cells operate at temperatures between 150-200°C, where phosphoric acid serves as a stable and effective proton conductor, eliminating the need for complex humidification systems required by water-based electrolytes. enzymecode.comlightsources.org The electrodes in these cells are typically made of carbon paper coated with a platinum catalyst, and the electrolyte is highly concentrated phosphoric acid held in a silicon carbide matrix. wikipedia.orgresearchgate.net

In battery technology, particularly lead-acid batteries, the addition of phosphoric acid to the primary sulfuric acid electrolyte has been shown to improve performance. enzymecode.com It can reduce sulfation—the formation of lead sulfate (B86663) crystals on the battery plates—which is a common cause of capacity loss and failure, thereby extending the battery's life and maintaining higher efficiency. enzymecode.com The ongoing challenge and research focus is managing the complex interactions within the fuel cell, as phosphoric acid can sometimes poison the platinum catalyst, leading to performance loss. lightsources.org

ApplicationRole of Phosphoric AcidKey Research Goal
HT-PEM Fuel Cells Proton-conducting electrolyte. enzymecode.comEnhance long-term stability and mitigate catalyst poisoning. lightsources.org
Lead-Acid Batteries Electrolyte additive. enzymecode.comReduce sulfation, improve cycle life, and maintain efficiency. enzymecode.com
Stationary Power Combined heat and power generation from fuel cells. wikipedia.orgIncrease overall system efficiency by utilizing expelled heat. wikipedia.org

Exploration of New Catalytic and Synthetic Applications in Organic and Inorganic Chemistry

Phosphoric acid and its derivatives are emerging as highly versatile catalysts in both organic and inorganic chemistry. Their powerful dehydrating properties and moderate acidity are being exploited in a wide range of chemical transformations. ccsenet.org

Chiral phosphoric acids (CPAs), derived from structures like BINOL, have become powerful organocatalysts for asymmetric synthesis. nih.gov These catalysts are highly effective in producing enantiopure compounds, which are crucial for the pharmaceutical and fine chemical industries. nih.govrsc.org They have been successfully applied in the synthesis of a variety of axially chiral compounds, including biaryls and heterobiaryls, with high efficiency and excellent stereoselectivity. nih.gov

Polyphosphoric acid (PPA) is widely used as a powerful dehydrating agent in organic synthesis. ccsenet.orgrepec.org It facilitates important reactions such as the cyclization of acids to form cyclic ketones, which are intermediates in the synthesis of natural products. ccsenet.orgresearchgate.net PPA is also used in acylation reactions, the cleavage of epoxides, and the synthesis of various heterocyclic compounds. ccsenet.org Recent research has also demonstrated the immobilization of phosphonic acids and phosphoric acid esters onto mesoporous silica (B1680970), creating solid-supported catalysts for reactions like asymmetric aldol (B89426) reactions. mdpi.com

Fundamental Research into Hydration Dynamics and Proton Transport in Complex Phosphate Systems

A deeper understanding of the fundamental properties of phosphoric acid at the molecular level is crucial for optimizing its existing applications and discovering new ones. Research in this area focuses on the intricate dynamics of hydration and the mechanisms of proton transport in concentrated phosphate systems.

Neat liquid phosphoric acid exhibits the highest intrinsic proton conductivity of any known substance, making it a valuable model system for studying proton transport. blogspot.comnih.gov This high conductivity is attributed to a structural diffusion mechanism, similar to the Grotthuss mechanism in water, where protons are transported through a network of hydrogen bonds. blogspot.comnih.gov However, due to the presence of strong, short hydrogen bonds in phosphoric acid, the transport mechanism is unique. blogspot.comnih.gov Advanced computational techniques, such as ab initio molecular dynamics (AIMD) simulations and machine learning potentials, are being used to unravel the microscopic details of this process. nih.govrsc.orgrsc.org

Studies on the hydration of phosphoric acid and its anions reveal that the structure and dynamics of the surrounding water molecules are highly dependent on the protonation state of the phosphate species. nih.govresearchgate.net The hydration shells of phosphate groups that can act as hydrogen-bond donors undergo extremely fast structural fluctuations. nih.gov As the number of these donor groups decreases, the hydration shell becomes more ordered and rigid. nih.govresearchgate.net Techniques like femtosecond two-dimensional infrared (2D-IR) spectroscopy are employed to map these dynamic local hydration structures and phosphate-water interactions on ultrafast timescales. nih.gov This fundamental knowledge is essential for understanding the role of phosphate groups in complex biological systems and for designing new materials with tailored properties. rsc.orgbohrium.com

Research AreaKey FocusTechniques UsedSignificance
Proton Transport Elucidating the mechanism of high proton conductivity. nih.govAb initio molecular dynamics, Machine learning potentials. rsc.orgrsc.orgOptimizing electrolytes for fuel cells and other electrochemical devices. rsc.org
Hydration Dynamics Characterizing the structure and fluctuations of water molecules around phosphate species. nih.govFemtosecond 2D-IR spectroscopy, AIMD simulations. nih.govUnderstanding biochemical processes and designing new materials. bohrium.com
Complex Phosphate Systems Investigating interactions in multicomponent systems (e.g., acid-water mixtures). semanticscholar.orgPFG-NMR spectroscopy, Conductivity studies. semanticscholar.orgImproving performance in applications like fuel cells where water content varies. semanticscholar.org

Q & A

[Basic] What synthesis methods are commonly used to produce hydroxyapatite with phosphoric acid monohydrate, and how do reaction parameters influence crystallinity?

Hydroxyapatite synthesis often employs hydrothermal methods using phosphoric acid (H₃PO₄) and calcium acetate monohydrate as precursors. Key parameters include:

  • Hydrothermal time : Longer durations (e.g., 24–48 hours) enhance crystallinity.
  • Reactant concentration : Stoichiometric ratios (Ca/P = 1.67) ensure phase purity.
  • Surfactant concentration : Surfactants like cetyltrimethylammonium bromide (CTAB) reduce particle agglomeration .

Table 1 : Experimental factors in Box-Behnken design for hydroxyapatite synthesis (adapted from ):

FactorLow LevelHigh Level
Hydrothermal time (h)1224
Reactant concentration (M)0.10.3
Surfactant concentration (wt%)15

[Advanced] How can statistical experimental design optimize hydroxyapatite synthesis conditions?

The Box-Behnken design allows systematic variation of factors (Table 1) to identify optimal synthesis conditions. For example:

  • Response surface methodology (RSM) models interactions between time, concentration, and surfactant.
  • ANOVA analysis determines statistical significance (e.g., surfactant concentration has the largest impact on particle size distribution) .

[Basic] What analytical techniques validate this compound purity in solution chemistry?

  • Titration : Acid-base titration with standardized NaOH (0.1 M) to determine H₃PO₄ concentration.
  • Ion chromatography : Quantifies phosphate (PO₄³⁻) and contaminant ions (e.g., Cl⁻, SO₄²⁻) with detection limits <0.005% .
  • Solution preparation : Dilute 85% H₃PO₄ to 0.5% using deionized water (18 mL acid in 3 L water) .

[Advanced] How does phosphoric acid concentration affect calcium phosphate phase formation during dental etching?

  • <27% H₃PO₄ : Forms dicalcium phosphate dihydrate (DCPD) with a Ca/P ratio of 1.0.
  • >30% H₃PO₄ : Produces monocalcium phosphate monohydrate (MCPM) (Ca/P = 0.5) due to rapid surface demineralization.
  • Characterization : Energy-dispersive X-ray spectroscopy (EDX) confirms phase composition, with calcium content increasing post-rinsing .

Table 2 : Phases formed at different H₃PO₄ concentrations (adapted from ):

ConcentrationPhaseCa/P Ratio
10–27%DCPD1.0
30–40%MCPM0.5
>40%Amorphous calcium phosphateVariable

[Advanced] How can researchers resolve contradictions in phosphate speciation data under varying pH?

  • Controlled titration : Use buffering agents (e.g., boric acid, citric acid) to maintain pH during H₃PO₄ dissociation.
  • Validation techniques :
    • ³¹P NMR : Identifies H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻ species.
    • XRD : Detects crystalline phases (e.g., MCPM vs. DCPD) .

[Basic] What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Wear nitrile gloves, safety goggles, and impervious lab coats.
  • Spill management : Neutralize spills with sodium bicarbonate and rinse with water .

[Advanced] What advanced characterization methods elucidate this compound’s role in surfactant-assisted syntheses?

  • FTIR spectroscopy : Identifies phosphate ester bonds in surfactant-modified hydroxyapatite.
  • TEM imaging : Reveals nanoparticle morphology (e.g., rod-like vs. spherical) influenced by surfactant concentration .

[Basic] How is this compound utilized in chromatographic mobile phase preparation?

  • Ion-pairing agent : Add 1.0 mL H₃PO₄ to sodium 1-pentanesulfonate monohydrate solutions to improve peak resolution in HPLC .

[Advanced] What methodologies address batch-to-batch variability in phosphoric acid-dependent reactions?

  • Quality control : Use high-purity H₃PO₄ (≥99.9%) with certificates of analysis (CoA).
  • Standardized protocols : Pre-rinse glassware with 1% H₃PO₄ to eliminate calcium contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.